molecular formula C11H9ClN2S B2626183 5-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidine CAS No. 344282-83-3

5-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidine

Cat. No.: B2626183
CAS No.: 344282-83-3
M. Wt: 236.72
InChI Key: WPYKNAURGIKZED-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative featuring a 3-chlorophenyl group at the 5-position and a methylsulfanyl (SMe) substituent at the 2-position. Pyrimidine scaffolds are widely explored in medicinal and materials chemistry due to their versatility in hydrogen bonding, aromatic stacking, and functionalization. The methylsulfanyl group enhances lipophilicity and may influence metabolic stability, while the meta-chloro substituent on the phenyl ring modulates electronic effects and steric interactions .

Synthetic routes for this compound likely involve 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) as a precursor. For example, lithiation of DCSMP followed by reaction with 3-chlorophenyl electrophiles could yield the target compound, analogous to methods described for related derivatives .

Properties

IUPAC Name

5-(3-chlorophenyl)-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c1-15-11-13-6-9(7-14-11)8-3-2-4-10(12)5-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYKNAURGIKZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidine typically involves the reaction of 3-chlorobenzaldehyde with thiourea to form 3-chlorophenylthiourea. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the desired pyrimidine derivative. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Phenyl-substituted pyrimidine.

    Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research indicates that pyrimidine derivatives, including 5-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidine, exhibit notable anticancer properties. A study reported that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549 . The mechanism often involves the inhibition of specific kinases and pathways associated with tumor growth.

2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics. For instance, a derivative was tested against E. coli and S. aureus, showing promising results in inhibiting bacterial growth at concentrations as low as 200 µg/mL .

3. Anti-inflammatory Effects
Pyrimidines are recognized for their anti-inflammatory properties. Research has demonstrated that derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases .

Biological Research Applications

1. Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes implicated in disease processes. For example, its analogs have been screened for inhibitory activity against PfGSK3 and PfPK6, enzymes associated with malaria .

2. Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of pyrimidine derivatives against neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have shown promise in preclinical models for reducing neuroinflammation and protecting neuronal cells from apoptosis .

Industrial Applications

1. Agrochemicals
Pyrimidine derivatives are increasingly utilized in the agrochemical industry due to their herbicidal and fungicidal properties. The structural versatility of these compounds allows for the development of new agrochemicals aimed at improving crop yields while minimizing environmental impact .

2. Material Science
The unique electronic properties of pyrimidines make them suitable for applications in material science, particularly in organic semiconductors and light-emitting diodes (LEDs). Their ability to form stable thin films contributes to advancements in optoelectronic devices .

Case Studies

Study Application Findings
Sabita et al. (2024)AnticancerCompounds exhibited IC50 values indicating significant cytotoxicity against cancer cell lines MCF-7 and A549 .
Almakhzoum & Almaqtari (2024)AntimicrobialDemonstrated enhanced antibacterial activity against S. aureus and E. coli at increasing concentrations .
Uysal et al. (2024)AgrochemicalsReported promising herbicidal activity of pyrimidine derivatives in agricultural applications .

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogues and their differences are summarized below:

Compound Name Substituents (Pyrimidine Ring) Key Structural Features
5-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidine 5-(3-ClC₆H₄), 2-SMe Meta-chloro, sulfur-based substituent
5-(4-Chlorophenyl)-2-[3-(CF₃)phenoxy]pyrimidine 5-(4-ClC₆H₄), 2-O-(3-CF₃C₆H₄) Para-chloro, oxygen-based substituent
CGP60474 4-Pyrimidinyl, 3-ClC₆H₄NH₂ Chlorophenylamino group, ATP-competitive CDK inhibitor
2-{[4-Chloro-2-(methylsulfanyl)pyrimidin-5-yl]sulfanyl}acetonitrile 5-SCH₂CN, 2-SMe, 4-Cl Bis-sulfanyl substituents, nitrile group

Key Observations :

  • Substituent Type: Methylsulfanyl (SMe) vs. phenoxy (OPh) groups alter electronic properties. SMe is more electron-donating, enhancing π-π stacking, while OPh may increase polarity .

Spectroscopic and Analytical Data

Compound 1H-NMR (Key Signals) IR (Notable Peaks, cm⁻¹) Mass Spec (m/z)
Target Compound δ 7.59–7.79 (3-ClC₆H₃), δ 2.50 (SMe) ~1685 (C=O if present) Not available
4e δ 7.59–7.85 (3-ClC₆H₃), δ 5.07 (CH₂-CO) 1685 (C=O), 1614 (C=N) 379 [M+1]+
CGP60474 δ 8.60–8.71 (pyrimidine-H) Not provided Not available

Notes:

  • The target compound’s methylsulfanyl group would exhibit a distinct singlet near δ 2.50 in 1H-NMR, absent in oxygen-substituted analogues .

Activity Insights :

  • Methylsulfanyl groups may favor allosteric binding modes (cf. ’s ATP-competitive inhibitors), as sulfur’s larger atomic radius could disrupt hinge-region interactions .
  • Chloro substituents enhance cytotoxicity in some contexts (e.g., Bcr-Abl inhibition), but meta vs. para positioning requires further study .

Biological Activity

5-(3-Chlorophenyl)-2-(methylsulfanyl)pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted at the 5-position with a 3-chlorophenyl group and at the 2-position with a methylthio group. Its chemical structure is represented as follows:

  • Molecular Formula : C₁₁H₈ClN₃S
  • CAS Number : 344282-83-3

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds similar to this compound demonstrate significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

  • Case Study : In a study involving synthesized pyrimidines, compounds were tested against multiple microbial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, suggesting enhanced efficacy in bacterial inhibition .

Anticancer Properties

The anticancer potential of pyrimidine derivatives has been extensively studied. Specifically, this compound has shown promising cytotoxic effects against various cancer cell lines.

  • Research Findings : A study highlighted that derivatives containing a chlorophenyl group at the 5-position displayed substantial cytotoxicity against renal proximal tubule epithelial cells (RPTEC), with maximum cytotoxicity observed at concentrations around 250 μM after 72 hours .
CompoundCell Line TestedCytotoxicity (IC50)
This compoundRPTEC~250 μM

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions and apoptosis in cancer cells.

  • Enzyme Inhibition : The compound's ability to bind to key enzymes suggests its potential as a therapeutic agent in cancer treatment, particularly in targeting cyclin-dependent kinases (CDKs) that play a crucial role in cell cycle regulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrimidines is vital for optimizing their biological activity. Modifications at various positions on the pyrimidine ring can significantly influence their potency and selectivity.

  • SAR Analysis : Studies have demonstrated that substituents like methyl or phenyl groups can enhance anticancer activity. For example, variations in the substituents on the pyrimidine ring have shown improved interactions with target proteins, leading to increased efficacy .

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